3-(Trimethylsilyl)propargyl alcohol

Description

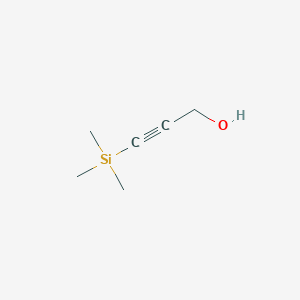

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCJDPEKKEYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063751 | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-36-6 | |

| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethylsilyl)propargyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)propargyl alcohol is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive propargyl alcohol moiety and a sterically influential trimethylsilyl (B98337) group, which serves as a protecting group for the terminal alkyne. This unique combination allows for a diverse array of chemical transformations, making it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its application in the synthesis of pharmacologically active compounds like Isbogrel.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₆H₁₂OSi | [1] |

| Molecular Weight | 128.24 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 76 °C at 11 mmHg | [1] |

| Density | 0.865 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.451 | [1] |

| Flash Point | 67 °C (153 °F) - closed cup | [1] |

| Solubility | Not miscible with water | |

| Purity | Commercially available in 98% and 99% grades | [1] |

| Sensitivity | Moisture sensitive |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and common laboratory practices.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deprotonation of propargyl alcohol followed by quenching with a trimethylsilylating agent.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Propargyl alcohol is added dropwise to the stirred THF. Subsequently, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

-

Silylation: Trimethylsilyl chloride is then added dropwise to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Protocol:

-

Apparatus Setup: A short-path distillation apparatus is assembled and connected to a vacuum pump with a cold trap in between. All glass joints should be properly greased to ensure a good seal.

-

Distillation: The crude oil is transferred to the distillation flask containing a magnetic stir bar. The system is slowly evacuated to the desired pressure (e.g., 11 mmHg).

-

Heating: The distillation flask is gently heated in an oil bath while stirring.

-

Fraction Collection: The fraction distilling at 76 °C is collected as the pure product.

-

Shutdown: After the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before slowly reintroducing air into the system.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed by GC-MS analysis.

Protocol:

-

Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Analysis: The retention time and the mass spectrum of the major peak are compared with known data for this compound.

Application in Drug Development: Synthesis of Isbogrel

This compound is a key reagent in the synthesis of Isbogrel, a potent Thromboxane (B8750289) A2 (TXA2) synthase inhibitor and receptor antagonist, which has been investigated for its potential in treating asthma.

Thromboxane A2 Signaling Pathway and Inhibition by Isbogrel

Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. It is synthesized from arachidonic acid via the action of cyclooxygenase (COX) and thromboxane synthase. Isbogrel inhibits the final step of this pathway and also blocks the TXA2 receptor, thereby reducing the physiological effects of TXA2.

Logical Workflow for Isbogrel Synthesis

The synthesis of Isbogrel involves the reaction of this compound with other precursors. The following diagram illustrates a logical workflow for this process.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it an accessible building block for researchers. Its role in the synthesis of pharmacologically relevant molecules like Isbogrel highlights its importance in drug discovery and development. This guide provides a foundational resource for scientists working with this important compound.

References

Spectral Data Analysis of 3-(Trimethylsilyl)propargyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-(trimethylsilyl)propargyl alcohol. The information herein is intended to support research and development activities by providing a foundational understanding of the spectroscopic characteristics of this compound.

Disclaimer: The quantitative spectral data presented in this guide are based on established principles of spectroscopy and data from analogous compounds. Exact experimental values may vary based on instrumentation, sample preparation, and experimental conditions.

Compound Identification

| Chemical Name | This compound |

| Synonyms | 3-(Trimethylsilyl)-2-propyn-1-ol |

| CAS Number | 5272-36-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₂OSi[2][3][5][6][7] |

| Molecular Weight | 128.24 g/mol [3][7] |

| Structure | (CH₃)₃SiC≡CCH₂OH |

Expected Spectral Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the molecular structure and typical spectroscopic values for the functional groups present.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃Si- | 0.1 - 0.3 | Singlet | 9H |

| -CH₂- | ~4.2 | Singlet or Triplet (if coupled to OH) | 2H |

| -OH | Variable (1.5 - 4.0) | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | -1 to 2 |

| -C≡C-Si | 85 - 95 |

| -C≡C-CH₂ | 100 - 110 |

| -CH₂- | 50 - 60 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C≡C (alkyne) | 2100 - 2260 | Weak to Medium |

| Si-C | 1250, 840 | Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time will be required.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical scanning range is 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its spectral data, as well as a general workflow for spectral acquisition.

References

- 1. This compound 99 5272-36-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-Propyn-1-ol, 3-(trimethylsilyl)- | C6H12OSi | CID 78930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]

- 5. thomassci.com [thomassci.com]

- 6. 2-Propyn-1-ol, 3-(trimethylsilyl)- [webbook.nist.gov]

- 7. 3-Trimethylsilyl-2-propyn-1-ol|5272-36-6|00011--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]

Technical Guide: 3-(Trimethylsilyl)-2-propyn-1-ol (CAS 5272-36-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(Trimethylsilyl)-2-propyn-1-ol, a versatile reagent in modern organic synthesis.

Chemical Properties

3-(Trimethylsilyl)-2-propyn-1-ol, also known as 3-(trimethylsilyl)propargyl alcohol, is a colorless to light yellow liquid.[1] Its trimethylsilyl (B98337) group provides stability and unique reactivity, making it a valuable building block in the synthesis of complex molecules.[2]

Table 1: Physicochemical Properties of 3-(Trimethylsilyl)-2-propyn-1-ol

| Property | Value | References |

| IUPAC Name | 3-(trimethylsilyl)prop-2-yn-1-ol | [3] |

| Synonyms | This compound, Trimethylsilylpropynol | [1][4] |

| CAS Number | 5272-36-6 | [5] |

| Molecular Formula | C₆H₁₂OSi | [5][6] |

| Molecular Weight | 128.24 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 76 °C at 11 mmHg | [4][7][8] |

| Density | 0.865 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n20/D) | 1.451 | [4][7] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [1][9] |

| Solubility | Not miscible with water. Soluble in benzene (B151609) (sparingly). | [4][8] |

| Storage | Keep in a dark place, sealed in dry, room temperature. Sensitive to light, air, and moisture. | [1][4][10] |

Applications in Synthesis

The primary utility of 3-(Trimethylsilyl)-2-propyn-1-ol lies in its role as a synthetic intermediate and a protecting group for terminal alkynes.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key reagent in the synthesis of pharmaceuticals and agrochemicals.[2] A notable application is in the synthesis of Isbogrel, a thromboxane (B8750289) A2 synthase inhibitor and receptor antagonist with potential for asthma treatment.[4]

-

Protecting Group: The trimethylsilyl (TMS) group acts as a protecting group for the acidic proton of the terminal alkyne.[4][11] This allows for selective reactions at other sites of the molecule without interference from the alkyne proton.[4] The TMS group can be easily removed under mild conditions, such as with a fluoride (B91410) source (e.g., TBAF) or potassium carbonate in methanol (B129727), to regenerate the terminal alkyne.[12]

-

Organic Synthesis: This compound is used as a raw material for various organic reactions.[4] For instance, alkyllithiums can add across the triple bond to form (1-lithiovinyl)silanes.[1] It is also employed in the development of new materials like polymers and coatings.[2]

-

Analytical Chemistry: It can be utilized in analytical methods for the detection and quantification of various substances.[2]

Experimental Protocols

Synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol

A common method for the synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol involves the deprotection of a protected precursor. The following protocol is adapted from a literature procedure for the synthesis from Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran.[6]

Reaction Scheme:

Caption: Synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol via deprotection.

Materials:

-

Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran (starting material)

-

Methanol (reagent grade)

-

Amberlyst-15 resin

-

Ethyl acetate (B1210297)

-

10% aqueous hydrochloric acid

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Round-bottom flask and standard glassware

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup (silica gel, hexane (B92381), ethyl acetate)

Procedure:

-

Under a nitrogen atmosphere, add methanol (4.0 mL) and Amberlyst-15 (0.025 g) to a round-bottom flask.[6]

-

Cool the mixture to 0 °C in an ice bath.[6]

-

Add a solution of Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran (0.250 g, 1.17 mmol) dropwise to the cooled mixture.[6]

-

Remove the ice bath and warm the reaction mixture to 40 °C.[6]

-

Stir the mixture at 40 °C for 8 hours.[6]

-

After the reaction is complete, filter to remove the Amberlyst-15 resin and wash the resin with ethyl acetate (10 mL).[6]

-

To the combined filtrate, add 10% aqueous hydrochloric acid (10 mL).[6]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[6]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]

-

Purify the resulting residue by column chromatography on silica (B1680970) gel, using a mixture of hexane and ethyl acetate (9:1) as the eluent, to yield the final product.[1][6]

General Workflow for Using 3-(Trimethylsilyl)-2-propyn-1-ol as a Protecting Group

The trimethylsilyl group is a common protecting group for terminal alkynes due to its ease of introduction and removal.

Caption: Workflow for alkyne protection and deprotection using a TMS group.

Safety Information

3-(Trimethylsilyl)-2-propyn-1-ol is a combustible liquid and should be handled with care.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[11]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements | References |

| Flammable liquids | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant. | [1][13] |

| Skin corrosion/irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [13] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [13] |

First Aid Measures:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[14]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses.[14]

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[14]

This document is intended for informational purposes for qualified professionals and does not constitute a warranty of the suitability of the product for any particular purpose. Always follow established laboratory safety protocols.

References

- 1. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 6. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 13. rsc.org [rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Silylation of Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The silylation of propargyl alcohol is a fundamental and widely utilized transformation in organic synthesis, serving as a crucial step in the preparation of valuable intermediates for drug discovery, materials science, and complex molecule synthesis. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the silylation of propargyl alcohol. We delve into the prevalent reaction pathways, the roles of various silylating agents, catalysts, and reaction conditions, and potential side reactions. Detailed experimental procedures for common silylation methods are presented, alongside tabulated quantitative data to facilitate comparison and optimization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the described processes.

Core Concepts: The Mechanism of Silylation

The silylation of an alcohol, including propargyl alcohol, is fundamentally a nucleophilic substitution reaction at the silicon center. The most common mechanism involves the reaction of the alcohol with a silyl (B83357) halide, typically in the presence of a base.

The reaction is generally accepted to proceed via an SN2-type mechanism . The key steps are:

-

Deprotonation of the Alcohol: A base is used to deprotonate the hydroxyl group of propargyl alcohol, forming a more nucleophilic alkoxide. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) and imidazole (B134444).

-

Nucleophilic Attack: The resulting propargyl alkoxide attacks the electrophilic silicon atom of the silylating agent (e.g., a silyl chloride).

-

Leaving Group Departure: The halide (e.g., chloride) is displaced, forming the stable silyl ether and a salt byproduct.

The reactivity of the silylating agent is significantly influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered silyl groups, such as trimethylsilyl (B98337) (TMS), react more readily, while bulkier groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) require more forcing conditions but offer greater stability of the resulting silyl ether.

Catalysis in Silylation

In many cases, a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is added to accelerate the reaction. The catalyst functions by first reacting with the silyl halide to form a highly reactive silylated pyridinium (B92312) intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol.

Common Silylating Agents and Reaction Conditions

A variety of silylating agents are employed for the protection of propargyl alcohol, each offering a different balance of reactivity and stability of the resulting silyl ether. The choice of agent depends on the specific requirements of the synthetic route.

| Silylating Agent | Abbreviation | Common Base(s) | Solvent(s) | Typical Reaction Time | Typical Yield |

| Trimethylsilyl chloride | TMSCl | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0.5 - 2 hours | High |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, Triethylamine, DMAP (cat.) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 2 - 24 hours | 84%[1] - High |

| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMAP (cat.) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 16 - 25 hours | 95-100% (for alcohols)[2] |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole | N,N-Dimethylformamide (DMF) | 12 - 24 hours | High |

Detailed Experimental Protocols

Silylation of Propargyl Alcohol with TBDMSCl using Imidazole in DMF

This procedure is a widely used and reliable method for the preparation of propargyl tert-butyldimethylsilyl ether.

Materials:

-

Propargyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until the imidazole has completely dissolved.

-

Add TBDMSCl (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure propargyl TBDMS ether. A reported yield for a similar system is 84%.[1]

Silylation of Propargyl Alcohol with TMSCl using Triethylamine in DCM

This protocol is suitable for the rapid and efficient introduction of the TMS protecting group.

Materials:

-

Propargyl alcohol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of propargyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add trimethylsilyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the propargyl TMS ether. Due to the lability of the TMS group, purification by chromatography may lead to decomposition, and the crude product is often used directly in the next step.

Potential Side Reactions

While the silylation of propargyl alcohol is generally a high-yielding reaction, certain side reactions can occur, particularly under non-optimal conditions.

-

Reaction at the Terminal Alkyne: The terminal proton of the alkyne in propargyl alcohol is acidic and can be deprotonated by strong bases. While the pKa of the terminal alkyne proton (around 25) is much higher than that of the hydroxyl proton (around 16-17), the use of very strong bases or organometallic reagents could potentially lead to silylation at the alkyne terminus. However, under the standard conditions described above with amine bases, O-silylation is highly favored.

-

Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargylic alcohols to α,β-unsaturated carbonyl compounds. While these are not typically observed under the basic conditions of silylation, care must be taken during the workup to avoid strongly acidic conditions which could promote these unwanted transformations. A mild acidic quench, such as with saturated aqueous NH₄Cl, is recommended.

-

Hydrolysis of the Silyl Ether: Silyl ethers are susceptible to hydrolysis, with the stability being highly dependent on the steric bulk of the silyl group (TMS < TBDMS < TIPS < TBDPS). Care should be taken during workup and purification to avoid prolonged exposure to acidic or basic aqueous conditions.

It is noteworthy that a specific attempt to silylate propargyl alcohol using allyldiisopropylsilane in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst was reported to be unsuccessful, with the starting materials being recovered quantitatively.

Conclusion

The silylation of propargyl alcohol is a robust and versatile method for the protection of its hydroxyl group, enabling its use in a wide array of synthetic applications. The choice of silylating agent and reaction conditions can be tailored to achieve the desired level of stability and reactivity. By understanding the underlying mechanism and potential side reactions, and by following well-established experimental protocols, researchers can effectively utilize this important transformation in their synthetic endeavors. This guide provides the necessary foundational knowledge and practical details to successfully implement the silylation of propargyl alcohol in a research and development setting.

References

Navigating the Stability of 3-(Trimethylsilyl)propargyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)propargyl alcohol is a valuable bifunctional reagent in organic synthesis, combining the reactivity of a primary alcohol with a protected terminal alkyne. The trimethylsilyl (B98337) (TMS) protecting group allows for selective reactions at the hydroxyl functionality while preventing the unwanted side reactions of the acidic acetylenic proton. However, the lability of the TMS group is a critical factor that dictates its handling, storage, and application in multi-step syntheses. This technical guide provides an in-depth analysis of the stability of this compound, offering guidance on its storage and handling to ensure its integrity and successful use in research and development.

Chemical Stability

The stability of this compound is primarily governed by the silicon-carbon and silicon-oxygen bonds of the trimethylsilyl group. The TMS group is known to be a labile protecting group, susceptible to cleavage under both acidic and basic conditions.[1] The stability of silyl (B83357) ethers, in general, is influenced by the steric bulk of the substituents on the silicon atom, with the trimethylsilyl group being one of the least sterically hindered and, therefore, one of the most labile.[1][2][3][4]

Acidic Conditions

The trimethylsilyl group is highly susceptible to cleavage under acidic conditions. The rate of acid-catalyzed hydrolysis is significantly faster for TMS ethers compared to bulkier silyl ethers. Even weak acids can facilitate the removal of the TMS group.

Basic Conditions

Similarly, the TMS group is readily cleaved under basic conditions. Mild bases, such as potassium carbonate in methanol, can be sufficient to induce deprotection. Stronger bases will lead to rapid cleavage. The presence of the hydroxyl group in this compound can also influence its stability in the presence of bases, as it can be deprotonated to form an alkoxide.

Nucleophilic Cleavage (Fluoride Ions)

A common method for the deprotection of TMS ethers is the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[5] The high affinity of silicon for fluoride drives this cleavage reaction, which is typically rapid and efficient under mild conditions.

Thermal Stability

While the trimethylsilyl group can impart thermal stability to some alkynyl systems, the overall thermal stability of this compound is also influenced by the propargyl alcohol moiety.[6][7] The parent compound, propargyl alcohol, is known to be flammable and can undergo exothermic decomposition at elevated temperatures. Therefore, it is crucial to avoid exposing this compound to high temperatures.

Sensitivity to Environmental Factors

Moisture: this compound is moisture-sensitive.[8] The presence of water, especially in combination with acidic or basic conditions (which can be present as impurities), can lead to the hydrolysis of the TMS group, liberating the free propargyl alcohol.

Oxidizing Agents: The compound is incompatible with oxidizing agents.[8] The triple bond and the alcohol functionality are susceptible to oxidation.

Storage and Handling Recommendations

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[8] This will minimize contact with moisture and oxygen.

-

Refrigeration: While specific data for the TMS-protected compound is limited, some suppliers suggest "cold-chain transportation".[9] For the parent compound, propargyl alcohol, a storage temperature of 2-8°C is recommended.[10][11] Therefore, storing this compound at refrigerated temperatures (2-8°C) is a prudent measure to slow down potential degradation pathways.

-

Protection from Light: While no specific photostability data was found, it is good practice to store reactive organic compounds in amber vials to protect them from light, which can sometimes catalyze degradation.

-

Avoid Contaminants: Ensure that storage containers are clean and free of acidic or basic residues. Use clean, dry syringes and needles when handling the compound.

Summary of Stability and Storage Parameters

| Parameter | Stability Profile & Recommendations |

| pH Stability | Highly labile under both acidic and basic conditions. Avoid contact with acids and bases. |

| Thermal Stability | Avoid exposure to high temperatures. The compound is a combustible liquid. |

| Moisture Sensitivity | Highly sensitive to moisture, leading to hydrolysis of the TMS group. Store under a dry, inert atmosphere. |

| Oxidizing Agents | Incompatible with oxidizing agents. Store away from such materials. |

| Recommended Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |

Experimental Protocols for Stability Assessment

Protocol 1: Assessment of Hydrolytic Stability

-

Sample Preparation: Prepare solutions of this compound in various buffered aqueous solutions (e.g., pH 4, 7, and 9) at a known concentration.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).

-

Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.

-

Quantification: Analyze the aliquots by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and the appearance of propargyl alcohol.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under each condition.

Protocol 2: Thermal Stress Testing

-

Sample Preparation: Place a known amount of this compound in sealed vials under an inert atmosphere.

-

Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: After the exposure period, allow the samples to cool to room temperature and analyze the purity of the material by GC or NMR to identify any degradation products.

Logical Workflow for Handling and Use

The following diagram illustrates the key considerations and workflow for the successful handling and use of this compound in a synthetic protocol.

Caption: A logical workflow for the storage, handling, and use of this compound.

Factors Affecting Stability

The stability of this compound is a multifactorial issue. The following diagram outlines the primary factors that can lead to its degradation.

Caption: Key environmental and chemical factors that can compromise the stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04975B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. thomassci.com [thomassci.com]

Theoretical Calculations for Reactions of 3-(Trimethylsilyl)propargyl Alcohol: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations applied to understand the reaction mechanisms of 3-(trimethylsilyl)propargyl alcohol and related silyl-protected propargylic systems. The document synthesizes findings from various computational studies, with a focus on Density Functional Theory (DFT) calculations. It covers key reaction classes including gold-catalyzed cyclizations, silyllithiation, and protection/deprotection mechanisms. For each reaction, this guide presents detailed computational methodologies, summarizes quantitative energetic data in tabular format, and provides visual representations of reaction pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis, computational chemistry, and drug development by providing deep insights into the reactivity and transformation of this versatile building block.

Introduction

This compound is a key synthetic intermediate whose reactivity is governed by the interplay between the hydroxyl group, the carbon-carbon triple bond, and the sterically demanding and electronically influential trimethylsilyl (B98337) group. Understanding the intricate mechanisms of its reactions is crucial for the rational design of synthetic routes and the development of novel molecular entities. Theoretical calculations, particularly Density Functional Theory (TDFT), have emerged as powerful tools to elucidate reaction pathways, predict selectivity, and rationalize experimental observations. This guide delves into the core computational studies that have illuminated the behavior of this compound in several important chemical transformations.

Gold-Catalyzed Silyl-Migrative Cyclization

Gold(I) complexes are potent catalysts for the activation of alkynes. In the case of homopropargylic alcohols bearing a silyl (B83357) group, a novel gold-catalyzed cyclization accompanied by a silyl migration has been reported, leading to the formation of 3-silyl-4,5-dihydrofurans. DFT studies have been instrumental in unraveling the mechanism of this transformation.[1]

Computational Methodology

The mechanism of the gold-catalyzed silyl-migrative cyclization was investigated using DFT calculations. The specific computational protocol employed is summarized below. While the original study focused on a homopropargylic alcohol, the principles are directly applicable to understanding the reactivity of the propargylic system.

| Parameter | Specification |

| Software | Gaussian 09 |

| Functional | M06 |

| Basis Set | SDD for Au, 6-31G(d) for other atoms |

| Solvation Model | SMD (Solvation Model based on Density) with dichloromethane |

| Frequency Calculations | Performed at the same level of theory to confirm stationary points |

| Energy Type | Gibbs Free Energies (kcal/mol) |

Proposed Catalytic Cycle and Energetics

DFT calculations suggest a synergistic effect between the steric bulk of the phosphine (B1218219) ligand and a remote tertiary amino group in facilitating a concerted silyl migration and cyclative C-O bond formation.[1] The proposed catalytic cycle involves several key steps, with the transition state for the concerted silyl migration/cyclization being the rate-determining step.

Catalytic Cycle for Gold-Catalyzed Silyl-Migrative Cyclization

Caption: Proposed catalytic cycle for the gold-catalyzed silyl-migrative cyclization.

Regioselective anti-Silyllithiation

The reaction of propargylic alcohols with silyllithium reagents can proceed via an anti-addition across the triple bond. This transformation is highly regioselective and provides access to highly functionalized β-silyl allylic alcohols.[2][3] The reaction of this compound itself has been shown to successfully afford the corresponding 1,2-disilylated product in good yield.[3][4]

Experimental Protocol (Optimized Conditions)

The optimized conditions for the anti-silyllithiation of propargylic alcohols provide a framework for understanding the reaction parameters that influence theoretical models.[4]

| Reagent/Condition | Specification |

| Substrate | Propargylic Alcohol (e.g., this compound) |

| Deprotonation | 1.0 equiv n-BuLi in toluene (B28343) at 0 °C for 10 min |

| Silyllithium Reagent | 1.5 equiv PhMe2SiLi in THF |

| Reaction Time/Temp | 1 hour at 0 °C |

| Quenching | Saturated aqueous NH4Cl |

Reaction Pathway and Stereochemistry

The reaction proceeds through the initial deprotonation of the alcohol to form a lithium alkoxide. This intermediate then directs the regioselective anti-addition of the silyllithium across the alkyne. The resulting vinyl lithium species can then be quenched with an electrophile.

| Substrate | Silyllithium | Product | Yield (%) |

| but-2-yn-1-ol | PhMe2SiLi | (Z)-2-(dimethyl(phenyl)silyl)but-2-en-1-ol | 96 |

| 1-phenylprop-2-yn-1-ol | PhMe2SiLi | (Z)-3-phenyl-2-(dimethyl(phenyl)silyl)prop-2-en-1-ol | 93 |

| This compound | PhMe2SiLi | (Z)-2-(dimethyl(phenyl)silyl)-3-(trimethylsilyl)prop-2-en-1-ol | 83 [3][4] |

Workflow for anti-Silyllithiation

References

The Advent and Evolution of Silyl-Protected Propargyl Alcohols: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Among the myriad of protecting groups, silyl (B83357) ethers have emerged as a particularly versatile and widely adopted class. This technical guide delves into the discovery and history of silyl-protected propargyl alcohols, tracing their origins from the broader development of silyl ether chemistry to their indispensable role in contemporary synthesis. We will explore the key methodologies for their formation and cleavage, present quantitative data on their stability and reactivity, and provide detailed experimental protocols for their use. Furthermore, this guide will illustrate the logical frameworks and reaction pathways where silyl-protected propargyl alcohols serve as critical intermediates, particularly in the synthesis of complex natural products and pharmaceuticals.

Introduction: The Need for a Reversible Mask

In the intricate chess game of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, is notoriously reactive, capable of acting as a nucleophile, an acid, or a directing group. Propargyl alcohols, possessing both a reactive hydroxyl group and a versatile alkyne moiety, present a unique synthetic challenge. To harness the synthetic potential of the alkyne, the protic and nucleophilic nature of the alcohol often needs to be temporarily silenced. This necessity set the stage for the adoption of protecting groups, with silyl ethers eventually rising to prominence for this class of compounds.

The Dawn of Silyl Ethers: A Historical Perspective

The use of silyl ethers as protecting groups for alcohols is a foundational concept in modern organic chemistry.[1][2] While various silyl ethers were known, their widespread application in complex synthesis was catalyzed by the seminal work of E.J. Corey in the early 1970s.

The Pre-Corey Era: Early Explorations

Early forays into organosilicon chemistry laid the groundwork for the development of silyl protecting groups. The trimethylsilyl (B98337) (TMS) group was one of the first to be used. However, its high lability to acidic and even mildly protic conditions limited its utility in lengthy synthetic sequences.[3]

The Corey Revolution: The Advent of tert-Butyldimethylsilyl (TBDMS/TBS) Ethers

A paradigm shift occurred in 1972 when E.J. Corey and his colleagues introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[4] This new protecting group exhibited significantly enhanced stability compared to the TMS group, approximately 10,000 times more stable to hydrolysis.[4] This robustness, coupled with the mild and selective conditions for its removal using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), propelled silyl ethers to the forefront of protecting group chemistry.[1][4] The Corey protocol, employing TBDMS-Cl and imidazole (B134444) in DMF, became a standard procedure for the silylation of alcohols.[2][4]

Following the success of TBDMS, other silyl ethers with varying steric bulk and electronic properties were developed, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), offering a rich toolbox for selective protection and deprotection strategies.[2][5]

Silyl-Protected Propargyl Alcohols: A Match Made in Synthesis

The application of silyl ether protection to propargyl alcohols was a natural and immediate extension of this powerful methodology. The ability to mask the hydroxyl group of a propargyl alcohol while leaving the alkyne available for a wide array of transformations, such as C-C bond formations, reductions, or metal-catalyzed couplings, proved to be a significant tactical advantage.

The logical workflow for the utilization of a silyl-protected propargyl alcohol is depicted below:

Experimental Protocols and Data

General Procedure for the Silylation of a Propargyl Alcohol (Corey Protocol)

The following is a representative experimental protocol for the tert-butyldimethylsilylation of a primary propargyl alcohol, based on the widely adopted Corey procedure.[4][6]

Materials:

-

Propargyl alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the propargyl alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting silyl ether by flash column chromatography on silica (B1680970) gel if necessary.

Common Silylating Agents and Their Characteristics

The choice of silylating agent is dictated by the desired stability of the resulting silyl ether and the steric environment of the alcohol. A summary of common silylating agents is provided in the table below.

| Silyl Group | Common Reagent(s) | Relative Stability | Typical Deprotection Conditions |

| TMS (Trimethylsilyl) | TMSCl, HMDS | 1 | Mild acid (e.g., AcOH/H₂O), K₂CO₃/MeOH |

| TES (Triethylsilyl) | TESCl, TESOTf | 64 | Mild acid, TBAF |

| TBDMS/TBS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | 10,000 | TBAF, CSA, PPTS, HF•Pyridine, strong acid |

| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | 700,000 | TBAF, HF•Pyridine, strong acid |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | 5,000,000 | TBAF, HF•Pyridine, strong acid |

Relative stability data is approximate and can vary based on the specific substrate and reaction conditions.

General Procedure for the Deprotection of a Silyl-Protected Propargyl Alcohol

The following protocol describes the deprotection of a TBDMS-protected propargyl alcohol using TBAF.[6]

Materials:

-

TBDMS-protected propargyl alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the TBDMS-protected propargyl alcohol in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Key Synthetic Applications and Signaling Pathways

The strategic use of silyl-protected propargyl alcohols is prevalent in the synthesis of complex molecules where other functionalities might interfere with reactions at the alkyne or vice-versa.

A common synthetic strategy involves the deprotonation of the terminal alkyne of a silyl-protected propargyl alcohol to form a nucleophilic acetylide, which can then be reacted with an electrophile. This is a powerful method for carbon-carbon bond formation.

This strategy has been employed in the total synthesis of numerous natural products, where the propargyl alcohol moiety is a key building block. For instance, in the synthesis of prostaglandins (B1171923), silyl-protected alkynes are often used as precursors to introduce side chains onto a core structure.[7][8][9][10][11]

Conclusion

The introduction of silyl ethers, particularly the robust TBDMS group by E.J. Corey, revolutionized the field of organic synthesis. The application of this technology to propargyl alcohols provided chemists with a powerful tool to unlock the synthetic potential of this bifunctional molecule. The ability to selectively protect the hydroxyl group has enabled the development of countless synthetic strategies, leading to the efficient construction of complex molecules of biological and medicinal importance. The continued development of new silyl protecting groups and more refined methods for their introduction and removal ensures that silyl-protected propargyl alcohols will remain a vital component of the synthetic chemist's arsenal (B13267) for years to come.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. synarchive.com [synarchive.com]

- 10. Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The Trimethylsilyl Group on Alkynes: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (B98337) (TMS) group is a cornerstone of modern organic synthesis, particularly in the manipulation of terminal alkynes. Its unique electronic and steric properties, coupled with its predictable reactivity, make it an invaluable tool for protecting the acidic acetylenic proton, enabling selective transformations, and facilitating complex molecule synthesis. This technical guide provides an in-depth exploration of the fundamental reactivity of TMS-protected alkynes, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The Role of the Trimethylsilyl Group as a Protecting Group

The primary function of the TMS group on a terminal alkyne is to act as a protecting group. The acidic proton of a terminal alkyne (pKa ≈ 25) can interfere with a wide range of organic reactions, including those involving strong bases, organometallics, and various coupling reactions. By replacing this proton with a sterically bulky and electronically stabilizing TMS group, the alkyne is rendered inert to these conditions, allowing for chemical modifications at other sites of the molecule.[1][2]

The TMS group is prized for its stability under a variety of reaction conditions, including acidic environments, yet it can be readily removed under specific and mild conditions, a characteristic crucial for its utility in multi-step syntheses.[3]

Deprotection of Trimethylsilyl Alkynes

The cleavage of the C-Si bond in TMS-alkynes, or desilylation, is a fundamental transformation that regenerates the terminal alkyne. The choice of deprotection method is critical and depends on the overall functionality of the substrate and the desired reaction conditions.

Fluoride-Mediated Deprotection

Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of the Si-C bond.

-

Tetrabutylammonium (B224687) fluoride (TBAF) is the most common fluoride source for this transformation. It is typically used in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is generally fast and efficient at room temperature.[2]

-

Cesium fluoride (CsF) offers a cost-effective alternative to TBAF and can be advantageous in situations where the removal of the tetrabutylammonium cation proves difficult during purification.[4][5]

Base-Catalyzed Deprotection

Hydroxide and alkoxide bases can also effect the cleavage of the TMS group from an alkyne.

-

Potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH) is a mild, economical, and widely used method for TMS deprotection. This method is particularly suitable for substrates that are sensitive to fluoride ions.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can selectively cleave the acetylenic TMS group in the presence of other silyl (B83357) ethers and base-labile groups.[6][7] This selectivity is a significant advantage in the synthesis of complex molecules with multiple protecting groups.

Other Deprotection Methods

-

Silver (I) salts , such as silver nitrate (B79036) (AgNO₃), can be used for the protiodesilylation of TMS-alkynes.[7]

-

A combination of sodium ascorbate (B8700270) and copper sulfate (B86663) in an ethanol/water mixture provides a mild and efficient method for TMS deprotection, with the reaction often completing in a short time at room temperature.[8]

Quantitative Data on Deprotection Methods

The following tables summarize the reaction conditions and yields for various TMS alkyne deprotection methods.

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate | Yield (%) | Reference |

| K₂CO₃ | MeOH | Room Temp. | 2 h | Aryl-TMS-alkyne | 82 | |

| TBAF | THF | Room Temp. | - | Various | High | [2] |

| CsF | Triethylamine/H₂O/PEG 200 | 80 | - | Aryl & Heteroaryl | Good to Excellent | [4][5] |

| DBU | Acetonitrile/H₂O | 60 | 40 min | Various | High | [6] |

| Sodium Ascorbate, CuSO₄ | Ethanol/H₂O | Room Temp. | 10-15 min | Various | up to 98 | [8] |

Table 1: Comparison of Common TMS-Alkyne Deprotection Methods.

| Substrate | Product | Yield (%) | Reference |

| 4-Ethynylbenzaldehyde TMS protected | 4-Ethynylbenzaldehyde | 91 | [8] |

| 4-Ethynylpyridine TMS protected | 4-Ethynylpyridine | 91 | [8] |

| 2-Ethynylpyridine TMS protected | 2-Ethynylpyridine | 93 | [8] |

| 3-Ethynylquinoline TMS protected | 3-Ethynylquinoline | 76 | [8] |

| 5-Ethynylpicolinaldehyde TMS protected | 5-Ethynylpicolinaldehyde | 79 | [8] |

Table 2: Deprotection of Various Trimethylsilyl Alkynes using Sodium Ascorbate and Copper Sulfate.

Reactivity in Cross-Coupling Reactions: The Sonogashira Coupling

TMS-alkynes are pivotal reagents in the Sonogashira cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds. The TMS group plays a dual role in this reaction. It can serve as a stable protecting group, allowing for the coupling of a different terminal alkyne in the molecule, followed by a subsequent deprotection and a second coupling reaction.

Alternatively, and more efficiently, TMS-alkynes can be used directly in a one-pot, in situ deprotection-coupling protocol. This approach is particularly advantageous when dealing with volatile terminal alkynes, as the alkyne is generated in low concentrations and consumed immediately in the coupling reaction, which also minimizes the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][5][9] Reagents such as CsF are particularly effective in promoting this tandem reaction.[4][5]

Reactivity in Cycloaddition Reactions

The TMS group can influence the regioselectivity of cycloaddition reactions involving the alkyne moiety. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, the use of a TMS-alkyne can lead to the formation of a specific triazole regioisomer. One-pot procedures that combine Sonogashira coupling, TMS deprotection, and CuAAC have been developed to streamline the synthesis of complex triazole-containing molecules.[1][10][11]

Experimental Protocols

General Procedure for K₂CO₃-Mediated Deprotection of a TMS-Alkyne

-

Dissolve the TMS-protected alkyne (1.0 equiv) in methanol to a concentration of 0.1-0.2 M.

-

Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equiv). For many substrates, a catalytic amount (e.g., 0.2 equiv) is sufficient.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

General Procedure for CsF-Mediated in situ Desilylation/Sonogashira Coupling

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), PPh₃ (e.g., 6 mol%), CuI (e.g., 6 mol%), and CsF (2.0 equiv).

-

Add triethylamine, water, and PEG 200 as the solvent system.

-

Add the TMS-protected alkyne (1.2-1.5 equiv).

-

Stir the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the reactivity of TMS-alkynes.

Caption: Fluoride-mediated deprotection of a TMS-alkyne.

Caption: Comparison of one-pot vs. two-step Sonogashira coupling workflows.

Caption: Decision tree for selecting a TMS-alkyne deprotection method.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation [organic-chemistry.org]

The Trimethylsilyl Group in Propargyl Systems: An In-depth Technical Guide on Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylsilyl (B98337) (TMS) group, when strategically placed in propargyl systems, exerts profound electronic effects that significantly influence the reactivity, stability, and synthetic utility of these molecules. This technical guide provides a comprehensive analysis of the core electronic principles governing the behavior of TMS-substituted propargyl compounds. The dominant electronic influence, the β-silicon effect, is explored in detail, including its mechanistic basis in hyperconjugation and its quantitative impact on reaction intermediates and rates. This document serves as a resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the rational design and application of these versatile building blocks.

Core Electronic Effects: The β-Silicon Effect

The most significant electronic contribution of a trimethylsilyl group in a propargyl system is the β-silicon effect , a phenomenon that describes the stabilization of a positive charge at the carbon atom beta to the silicon atom. In the context of a propargyl system, this corresponds to the carbon atom adjacent to the alkyne.

This stabilization arises from hyperconjugation , an interaction between the filled σ-orbital of the carbon-silicon (C-Si) bond and the adjacent empty or partially filled p-orbital of the carbocation. This delocalization of electron density from the C-Si bond effectively disperses the positive charge, thereby stabilizing the carbocationic intermediate.[1][2] The silicon atom's lower electronegativity compared to carbon enhances the electron-donating ability of the C-Si bond, making this hyperconjugation particularly effective.[1]

The β-silicon effect has significant consequences for reactions involving carbocationic intermediates, such as solvolysis and electrophilic additions. The presence of the TMS group can dramatically accelerate reaction rates by lowering the activation energy for the formation of the stabilized carbocation.

Quantitative Data on Electronic Effects

To quantify the electron-donating nature of the trimethylsilylmethyl group (-CH₂Si(CH₃)₃), we can refer to its Hammett and Taft parameters. These parameters provide a measure of the electronic influence of a substituent on a reaction center.

| Parameter | Value | Interpretation |

| Hammett Constant (σ) | ||

| σm (meta) | -0.16 | Weak electron-donating effect through induction. |

| σp (para) | -0.21 | Moderate electron-donating effect through a combination of induction and hyperconjugation. |

| Taft Polar Substituent Constant (σ) | -0.26 | Indicates a stronger electron-donating inductive/field effect compared to a simple alkyl group (e.g., methyl, σ = 0.00). |

Table 1: Hammett and Taft Parameters for the Trimethylsilylmethyl Group

Comparative NMR Data:

The electron-donating nature of the TMS group also influences the chemical shifts in NMR spectroscopy. A comparison of the ¹H and ¹³C NMR spectra of propargyl alcohol and its TMS-substituted analog, 3-(trimethylsilyl)prop-2-yn-1-ol, would illustrate this effect. Generally, the presence of the TMS group is expected to cause a slight upfield shift (lower ppm) for the propargylic protons and carbons due to increased electron density.

| Compound | Proton Signal | ¹H Chemical Shift (δ, ppm) | Carbon Signal | ¹³C Chemical Shift (δ, ppm) |

| Propargyl Alcohol | ≡C-H | ~2.5 (t) | ≡C-H | ~80 |

| -CH₂- | ~4.3 (d) | -CH₂- | ~51 | |

| 3-(trimethylsilyl)prop-2-yn-1-ol | -CH₂- | ~4.2 (s) | ≡C-Si | ~90 |

| -CH₂- | ~51 | |||

| C≡C-Si | ~104 | |||

| Si(CH₃)₃ | ~0 |

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts. Note: Actual values can vary depending on the solvent and other molecular features.

Experimental Protocols

Synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol

This protocol describes a common method for the synthesis of a key TMS-propargyl building block.[3][4]

Materials:

-

Propargyl alcohol

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol and anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via the dropping funnel. A white precipitate will form.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour.

-

Slowly add chlorotrimethylsilane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-(trimethylsilyl)prop-2-yn-1-ol.

General Protocol for Kinetic Measurement of Solvolysis

This protocol outlines a general method for determining the rate of a solvolysis reaction, which can be adapted to compare TMS-substituted and unsubstituted propargyl halides or tosylates.[1][2][5]

Materials:

-

Propargyl substrate (e.g., propargyl bromide or 3-(trimethylsilyl)propargyl bromide)

-

Solvent system (e.g., aqueous ethanol)

-

Indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

Prepare a solution of the propargyl substrate in a suitable solvent (e.g., acetone).

-

In a separate flask, prepare the desired solvent system (e.g., a specific ratio of ethanol (B145695) and water) containing a few drops of the indicator.

-

Initiate the reaction by adding a known volume of the substrate solution to the solvent system. Start a timer immediately.

-

The solvolysis reaction will produce an acid (e.g., HBr), causing the indicator to change color.

-

Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid produced, causing the indicator to revert to its original color. Record the volume of NaOH added and the time.

-

Repeat the titration at regular intervals.

-

The rate of the reaction can be determined by plotting the concentration of the substrate remaining (calculated from the amount of acid produced) versus time. For a first-order reaction, a plot of ln[substrate] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

Visualizations

Mechanism of the β-Silicon Effect

Caption: Stabilization of a propargyl cation by the β-silicon effect.

Electrophilic Substitution on a TMS-Propargyl System

Caption: Workflow for an electrophilic substitution reaction.

4.3[4][5]-Sigmatropic Rearrangement of a TMS-Propargyl Ether

Caption: A[4][5]-sigmatropic rearrangement pathway.

Workflow for a QSAR Study of Propargyl-Containing Drug Candidates

Caption: A typical workflow for a QSAR study.

Implications for Drug Development

The electronic effects of the trimethylsilyl group in propargyl systems have significant implications for drug design and development.

-

Metabolic Stability: The C-Si bond is generally more stable towards metabolic degradation than a C-H or C-C bond. Incorporating a TMS group can block a site of metabolism, potentially increasing the half-life of a drug.

-

Reactivity Tuning: The electron-donating nature of the TMS-propargyl group can be harnessed to modulate the reactivity of the alkyne. For instance, in "click" chemistry reactions (copper-catalyzed azide-alkyne cycloaddition), the electronic properties of the alkyne can influence the reaction rate.[3]

-

Bioisosteric Replacement: The trimethylsilylmethyl group can be considered a bioisostere of other small alkyl groups. Its unique electronic and steric properties can be exploited to fine-tune the binding affinity of a ligand to its biological target.[6][7][8]

-

Mechanism-Based Inhibition: The propargyl group itself is a known pharmacophore in several approved drugs, often acting as a mechanism-based inactivator of enzymes like monoamine oxidase (MAO).[9][10][11][12] The electronic modulation by a TMS group could potentially alter the kinetics of such inactivation.

While a specific signaling pathway directly modulated by the electronic effects of a TMS-propargyl group is not prominently featured in the literature, the principles outlined above can be applied to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. For example, modifying a known propargylamine-based MAO inhibitor with a TMS group could influence its binding affinity or its rate of covalent bond formation with the enzyme's cofactor, thereby altering its inhibitory profile.

Conclusion

The electronic effects of the trimethylsilyl group in propargyl systems are dominated by the β-silicon effect, a powerful stabilizing interaction rooted in hyperconjugation. This effect has profound and predictable consequences on the reactivity of these molecules, particularly in reactions involving carbocationic intermediates. The quantitative data from Hammett and Taft parameters confirm the electron-donating nature of the trimethylsilylmethyl group. For drug development professionals, understanding these electronic principles is crucial for the rational design of novel therapeutics with enhanced stability, tailored reactivity, and improved pharmacological profiles. The synthetic accessibility of TMS-propargyl compounds, coupled with their unique electronic properties, ensures their continued importance as versatile building blocks in modern organic and medicinal chemistry.

References

- 1. scribd.com [scribd.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. amherst.edu [amherst.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

use of 3-(Trimethylsilyl)propargyl alcohol in organic synthesis